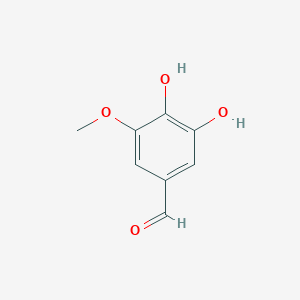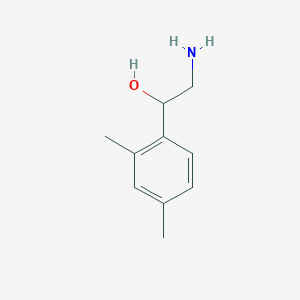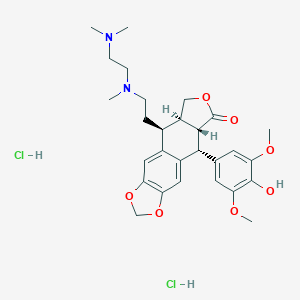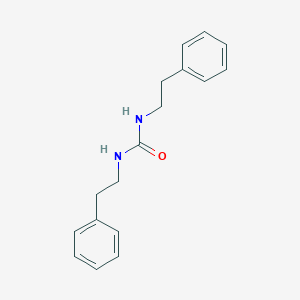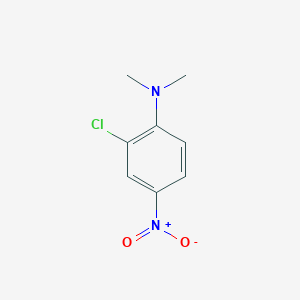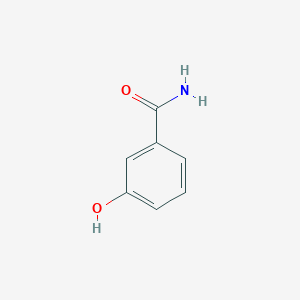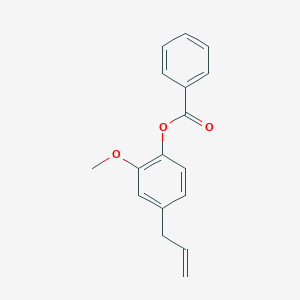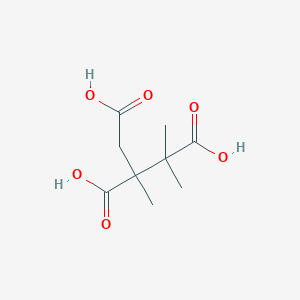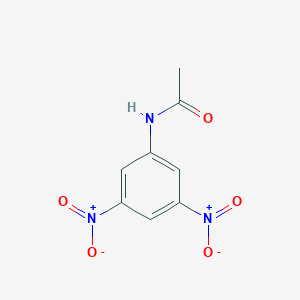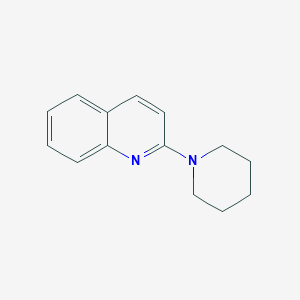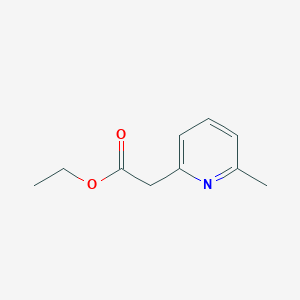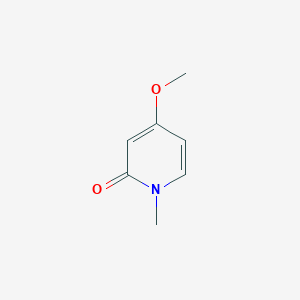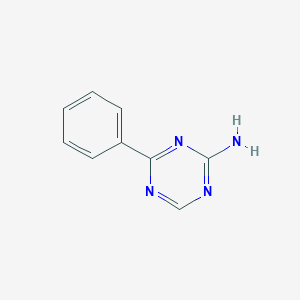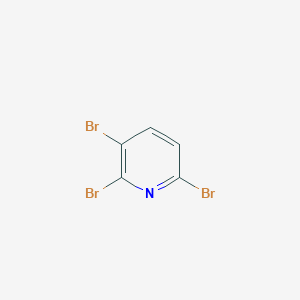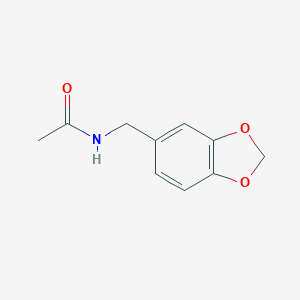
N-(1,3-benzodioxol-5-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)acetamide, commonly known as MDMA, is a synthetic psychoactive drug that alters mood and perception. It is classified as a Schedule I drug by the United States Drug Enforcement Administration due to its high potential for abuse and lack of accepted medical use. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic benefits.
作用机制
MDMA acts primarily on the serotonin system by increasing the release of serotonin from neurons and inhibiting its reuptake. This leads to an increase in serotonin levels in the brain, which is thought to be responsible for the drug's mood-altering effects. MDMA also affects other neurotransmitter systems, including dopamine and norepinephrine, which contribute to its stimulant properties.
生化和生理效应
MDMA has a range of biochemical and physiological effects on the body, including increased heart rate and blood pressure, elevated body temperature, and changes in hormone levels. These effects can be dangerous, particularly in high doses or when combined with other drugs or alcohol. Long-term use of MDMA has been associated with cognitive and emotional deficits, including memory impairment and mood disorders.
实验室实验的优点和局限性
MDMA has several advantages for use in laboratory experiments, including its ability to produce consistent and predictable effects on the brain and behavior. However, its illegal status and potential for abuse make it difficult to obtain and use in research. Additionally, ethical considerations must be taken into account when studying the effects of MDMA on humans.
未来方向
Future research on MDMA is likely to focus on its potential therapeutic uses, particularly in the treatment of PTSD and other mental health conditions. Additional studies are needed to better understand the long-term effects of MDMA use and to develop safe and effective dosing protocols. New methods for synthesizing MDMA may also be developed to improve its availability for research purposes.
科学研究应用
MDMA has been studied for its potential use in treating a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. Clinical trials have shown promising results, with some studies reporting significant improvements in symptoms following MDMA-assisted psychotherapy sessions. MDMA is thought to work by increasing the release of serotonin, a neurotransmitter that regulates mood, and promoting feelings of empathy and connectedness.
属性
CAS 编号 |
59682-83-6 |
|---|---|
产品名称 |
N-(1,3-benzodioxol-5-ylmethyl)acetamide |
分子式 |
C10H11NO3 |
分子量 |
193.2 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-5-8-2-3-9-10(4-8)14-6-13-9/h2-4H,5-6H2,1H3,(H,11,12) |
InChI 键 |
YFWYIWVJRPDXQD-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC2=C(C=C1)OCO2 |
规范 SMILES |
CC(=O)NCC1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

